
3-Chloro-N'-(diphenylmethylidene)-2,2-dimethylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a diphenylmethylidene moiety, and a dimethylpropanehydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide typically involves multiple steps. One common method starts with the reaction of 3-chloropropionyl chloride with diphenylmethanamine to form an intermediate. This intermediate is then reacted with 2,2-dimethylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- 3-Chlorodiphenylamine
- 3-Chloro-N,4-dimethylaniline
Uniqueness
3-Chloro-N’-(diphenylmethylidene)-2,2-dimethylpropanehydrazide is unique due to its specific structural features, such as the combination of a chloro group, diphenylmethylidene moiety, and dimethylpropanehydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
79289-24-0 |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
N-(benzhydrylideneamino)-3-chloro-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H19ClN2O/c1-18(2,13-19)17(22)21-20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,21,22) |
Clé InChI |
GRBPLOVJEQBUSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


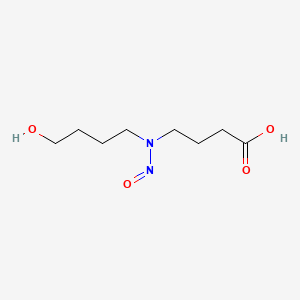
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
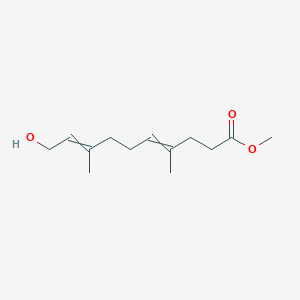

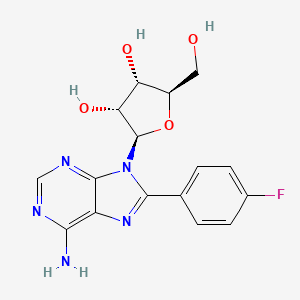
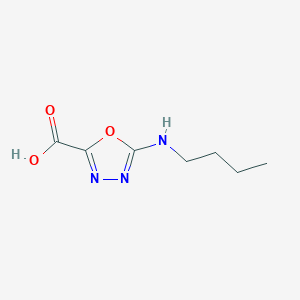
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
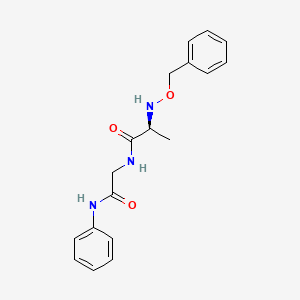
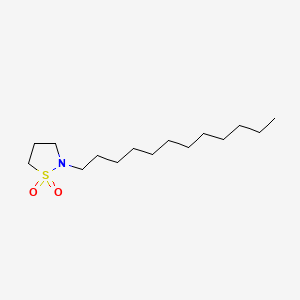
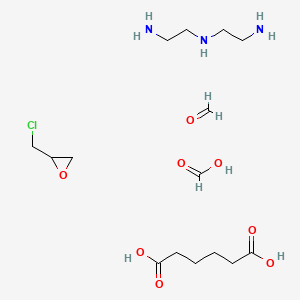

![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
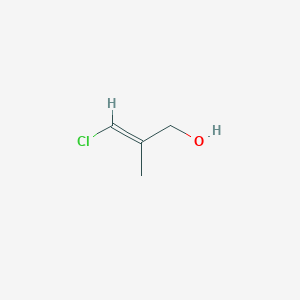
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
